

Technical Guide: Methyl 4-(sulfamoylmethyl)benzoate and Related Compounds

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Compound of Interest

Compound Name: Methyl 4-(sulfamoylmethyl)benzoate

Cat. No.: B1279759

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the inquiry for "**Methyl 4-(sulfamoylmethyl)benzoate**," including its CAS number and technical data. Due to the limited availability of experimental information for this specific compound, this document also provides a comparative analysis of structurally similar molecules.

CAS Number Lookup for Methyl 4-(sulfamoylmethyl)benzoate

A comprehensive search of chemical databases, including PubChem, indicates that there is no registered CAS (Chemical Abstracts Service) number specifically assigned to "**Methyl 4-(sulfamoylmethyl)benzoate**." The compound is listed in PubChem under Compound ID (CID) 11817053, but it lacks a CAS number, suggesting it is not a widely commercialized or extensively studied substance.^[1] The absence of a CAS number often correlates with a lack of published experimental data.

Profile of Methyl 4-(sulfamoylmethyl)benzoate

While experimental data is scarce, computational predictions for the physicochemical properties of **Methyl 4-(sulfamoylmethyl)benzoate** are available.^[1] These predicted values

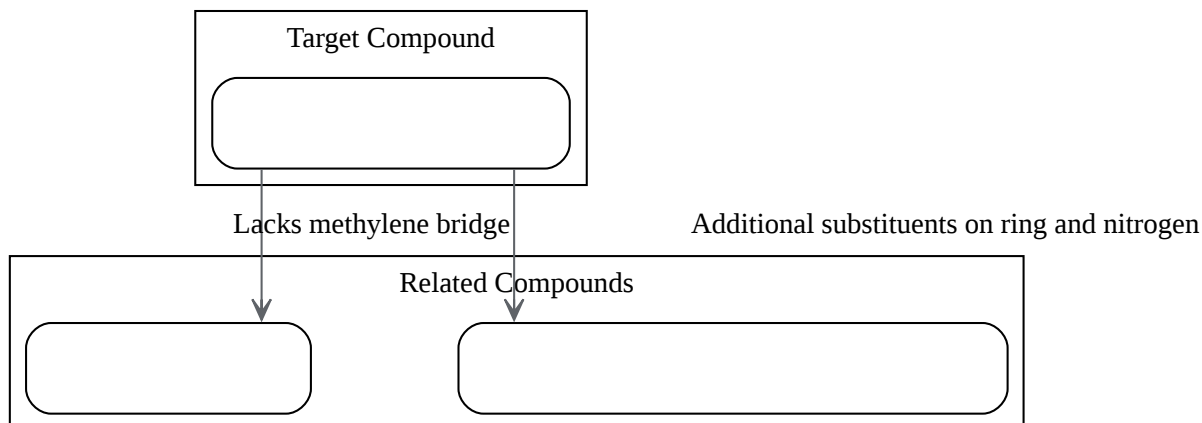
provide a baseline for understanding the compound's characteristics.

Table 1: Predicted Physicochemical Properties of **Methyl 4-(sulfamoylmethyl)benzoate**

Property	Predicted Value	Source
PubChem CID	11817053	PubChemLite[1]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	PubChemLite[1]
Molecular Weight	229.25 g/mol	PubChemLite
Monoisotopic Mass	229.04088 Da	PubChemLite[1]
XLogP (Predicted)	0.8	PubChemLite[1]
SMILES	<chem>COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N</chem>	PubChemLite[1]
InChIKey	UUHYOFJXOUVLGG-UHFFFAOYSA-N	PubChemLite[1]

Analysis of Structurally Related Compounds

To provide practical data for researchers, this section details two closely related compounds for which CAS numbers and experimental data are available: Methyl 4-sulfamoylbenzoate and Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate. Their structural differences are highlighted in the diagram below.



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Caption: Structural relationship between the target compound and its analogs.

Table 2: Comparative Data of **Methyl 4-(sulfamoylmethyl)benzoate** and Related Compounds

Property	Methyl 4-(sulfamoylmethyl)benzoate	Methyl 4-sulfamoylbenzoate	Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate
CAS Number	Not Found	22808-73-7[2][3]	393509-80-3[4]
Molecular Formula	C ₉ H ₁₁ NO ₄ S[1]	C ₈ H ₉ NO ₄ S[2]	C ₁₀ H ₁₄ N ₂ O ₆ S ₂ [4]
Molecular Weight	229.25 g/mol	215.23 g/mol [2]	322.4 g/mol [4]
IUPAC Name	methyl 4-(sulfamoylmethyl)benzoate	methyl 4-sulfamoylbenzoate[2]	methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate[4]
Known Hazards	Data not available	Causes skin and serious eye irritation; may cause respiratory irritation.[2]	Data not available

Experimental Protocols

As there are no specific published synthesis methods for **Methyl 4-(sulfamoylmethyl)benzoate**, a general, plausible protocol for synthesizing a related sulfonamide, Methyl 4-sulfamoylbenzoate, is provided below. This method is based on standard organic chemistry transformations.

Objective: To synthesize Methyl 4-sulfamoylbenzoate from Methyl 4-(chlorosulfonyl)benzoate.

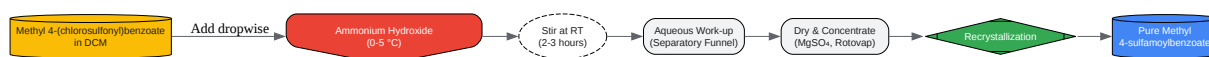
Materials:

- Methyl 4-(chlorosulfonyl)benzoate
- Ammonium hydroxide (28-30% solution)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Methodology:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 1.0 g of Methyl 4-(chlorosulfonyl)benzoate in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
- **Amination:** While stirring vigorously, add 5 mL of concentrated ammonium hydroxide solution dropwise to the cooled solution. A white precipitate will form.

- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure Methyl 4-sulfamoylbenzoate.



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Caption: Workflow for the synthesis of Methyl 4-sulfamoylbenzoate.

Signaling Pathways and Biological Activity

There is no available information in the searched literature regarding the biological activity or associated signaling pathways for "**Methyl 4-(sulfamoylmethyl)benzoate**." Generally, the sulfonamide functional group is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs. Compounds containing this moiety often act as bioisosteres for carboxylic acids and can interact with various enzymes and receptors.^[5] Any investigation into the biological role of **Methyl 4-(sulfamoylmethyl)benzoate** would require de novo experimental screening.

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References

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